REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClCCl.[OH-].[Na+].[Cl:14][C:15]1[C:16]([F:23])=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18]Br>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[NH2:1][C:2]1[C:7]([O:8][CH2:18][C:17]2[CH:20]=[CH:21][CH:22]=[C:15]([Cl:14])[C:16]=2[F:23])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(CBr)C=CC1)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic extracts, and trituration with ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1OCC1=C(C(=CC=C1)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |